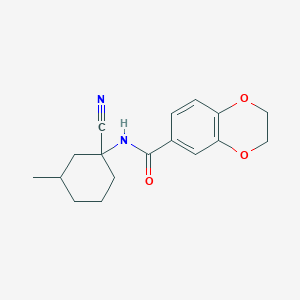
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDL-100,907, is a selective antagonist of the 5-HT2A receptor. It has been extensively studied for its potential use in treating various psychiatric disorders, such as schizophrenia and depression.
Mecanismo De Acción
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by selectively blocking the 5-HT2A receptor, which is known to be involved in the regulation of mood and behavior. By blocking this receptor, N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may help to alleviate symptoms of psychiatric disorders such as schizophrenia and depression.
Efectos Bioquímicos Y Fisiológicos
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have suggested that it may help to increase dopamine release in certain areas of the brain, which could help to alleviate symptoms of depression and schizophrenia. It has also been shown to have anxiolytic and anti-addictive effects, which could make it a promising treatment for anxiety disorders and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in regulating mood and behavior. However, one limitation is that it is highly selective for the 5-HT2A receptor, which means that it may not be useful for studying the effects of other serotonin receptors.
Direcciones Futuras
There are a number of future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in treating drug addiction and anxiety disorders. Other potential areas of research include studying the effects of N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other serotonin receptors and investigating its potential use in combination with other drugs for the treatment of psychiatric disorders. Overall, N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown great promise as a potential treatment for a variety of psychiatric disorders, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexanone with malonic acid and subsequent cyclization with 3,4-methylenedioxyphenylacetic acid. The resulting compound can then be converted to N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide through a series of reactions involving cyanation and carboxamide formation.
Aplicaciones Científicas De Investigación
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in treating various psychiatric disorders, such as schizophrenia and depression. It has been shown to have a high affinity for the 5-HT2A receptor, which is known to play a role in regulating mood and behavior. Studies have also suggested that N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for drug addiction and anxiety disorders.
Propiedades
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-3-2-6-17(10-12,11-18)19-16(20)13-4-5-14-15(9-13)22-8-7-21-14/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMMDBDRUUXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
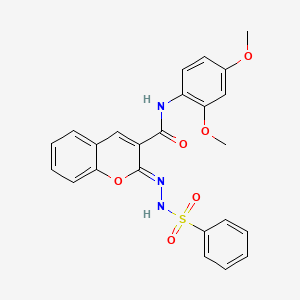
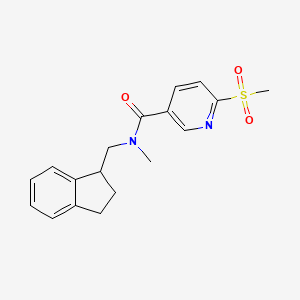
![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)
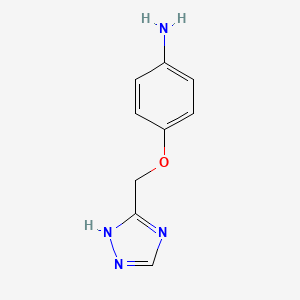
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
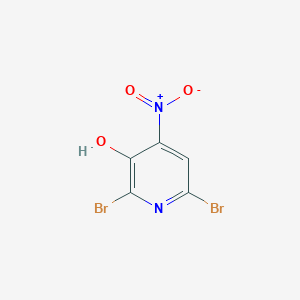
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)


![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
